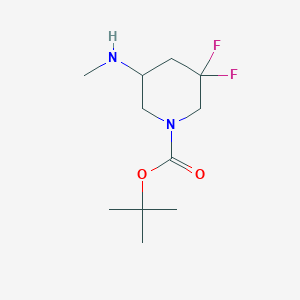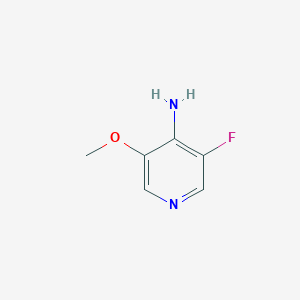![molecular formula C14H22N2O2 B8226421 Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8226421.png)
Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of a suitable amine with a cyano-containing precursor under controlled conditions. One common method involves the use of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate as a starting material, which is then reacted with a cyanating agent to introduce the cyano group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The spiro structure also contributes to its unique binding properties, potentially leading to selective inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: Similar in structure but lacks the cyano group, affecting its reactivity and applications.
Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate:
6-Boc-2-oxa-6-azaspiro[3.5]nonane: Another spiro compound with an oxygen atom in the ring, which alters its chemical behavior and uses.
Uniqueness
Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate is unique due to the presence of both the cyano group and the spiro structure. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-6-4-5-14(10-16)7-11(8-14)9-15/h11H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUYJUWHTHCCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8226340.png)
![(R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8226343.png)






![5-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B8226382.png)
![6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B8226389.png)


![(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B8226407.png)

